tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate
Description
tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate (CAS: 1934950-79-4) is a spirocyclic compound with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol . Its structure features a bicyclic system where a piperidine ring is fused to an oxolane ring via a spiro carbon atom. The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the secondary amine, enhancing stability during synthetic processes .
This compound is recognized as a bioisostere of pipecolic acid, a non-proteinogenic amino acid, and has gained prominence in drug design due to its three-dimensional (3D) structure. The "escape from flatland" concept underscores its utility in improving pharmacokinetic properties, such as solubility, metabolic stability, and target selectivity, compared to planar aromatic scaffolds . For example, replacing the piperidine fragment in Bupivacaine with this spirocyclic analog reduced toxicity by fivefold while maintaining comparable activity .
Key Physical Properties (predicted):
Synthesis: Scalable routes involve functionalizing spirocyclic precursors via nucleophilic substitution or cyclization reactions. One protocol reported a 91.1% yield for tert-butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate (3b) using optimized reaction conditions .
Properties
IUPAC Name |
tert-butyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)9-12(8-13-9)4-6-15-7-5-12/h9,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJPQWOKWMJMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2(CCOCC2)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a suitable reagent under controlled conditions. One common method includes the use of a Zn/Cu couple and trichloroacetyl chloride in a solvent such as t-BuOMe (tert-butyl methyl ether). The reaction is carried out under nitrogen atmosphere at a temperature of around 15°C, followed by stirring at room temperature overnight .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into various biological receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Spirocyclic Compounds
Key Observations :
Ring Size and Strain: The target compound has a [3.5] spiro system, while analogs like 20k and 4y feature [4.4] systems. Smaller rings increase steric strain but enhance conformational rigidity, favoring receptor binding .
Functional Group Impact :
Table 3: Toxicity and Hazards
Critical Notes:
Biological Activity
tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate, also known by its CAS number 240401-27-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, biological evaluations, and relevant case studies that highlight its pharmacological potential.
The molecular formula of this compound is with a molecular weight of approximately 227.30 g/mol. It features a spirocyclic structure that contributes to its unique biological interactions. The compound has three hydrogen bond acceptors and is classified as harmful if swallowed or in contact with skin, indicating potential toxicity at certain dosages .
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.30 g/mol |
| CAS Number | 240401-27-8 |
| H-bond Acceptors | 3 |
| H-bond Donors | 0 |
Research indicates that compounds within the spirocyclic class, including tert-butyl 7-oxa-2-azaspiro[3.5]nonane derivatives, may act as GPR119 agonists. GPR119 is a G protein-coupled receptor implicated in glucose metabolism and insulin secretion, making it a target for diabetes treatment . The structural modifications in these compounds can significantly influence their efficacy and selectivity towards this receptor.
Pharmacological Studies
A study conducted on various derivatives of the 7-azaspiro[3.5]nonane series demonstrated that certain modifications led to enhanced GPR119 agonistic activity. Specifically, compound 54g was noted for its favorable pharmacokinetic profile and glucose-lowering effects in diabetic rat models . This suggests that this compound could be a promising candidate for further development in diabetes management.
Case Studies
- Diabetes Management : In a pharmacological evaluation involving diabetic rats, the administration of spirocyclic compounds resulted in significant reductions in blood glucose levels, indicating their potential as therapeutic agents for type 2 diabetes .
- Toxicity Assessments : Toxicological studies have highlighted the compound's harmful effects upon ingestion or dermal contact, necessitating careful handling and further investigation into its safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
